molecular formula C31H31NO13 B1236476 N-Maleyldaunomycin CAS No. 80445-76-7

N-Maleyldaunomycin

Número de catálogo: B1236476
Número CAS: 80445-76-7
Peso molecular: 625.6 g/mol
Clave InChI: IWTSOOZLAREXSR-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Maleyldaunomycin is a semisynthetic derivative of the anthracycline antibiotic daunomycin (daunorubicin), a chemotherapeutic agent widely used in the treatment of hematologic malignancies and solid tumors. The compound is structurally characterized by the addition of a maleyl group (a maleic acid-derived moiety) to the amino sugar residue of daunomycin. This modification aims to enhance solubility, reduce cardiotoxicity, or alter pharmacokinetic properties while retaining antitumor activity . Anthracyclines like daunomycin intercalate DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. N-Maleyldaunomycin represents an effort to address these limitations through targeted chemical derivatization.

Propiedades

Número CAS

80445-76-7

Fórmula molecular

C31H31NO13

Peso molecular

625.6 g/mol

Nombre IUPAC

(E)-4-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C31H31NO13/c1-12-26(37)16(32-19(34)7-8-20(35)36)9-21(44-12)45-18-11-31(42,13(2)33)10-15-23(18)30(41)25-24(28(15)39)27(38)14-5-4-6-17(43-3)22(14)29(25)40/h4-8,12,16,18,21,26,37,39,41-42H,9-11H2,1-3H3,(H,32,34)(H,35,36)/b8-7+

Clave InChI

IWTSOOZLAREXSR-BQYQJAHWSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=CC(=O)O)O

SMILES isomérico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)/C=C/C(=O)O)O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=CC(=O)O)O

Sinónimos

N-maleyldaunomycin
N-MDM

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of N-Maleyldaunomycin are best understood in comparison to other anthracyclines and their derivatives. Below, we analyze key analogs based on structural modifications, efficacy, toxicity, and pharmacokinetics.

Structural Modifications

Compound Structural Modification Primary Target
Daunomycin Native anthracycline with amino sugar DNA intercalation
Doxorubicin Hydroxyl group at C-14 Enhanced topo-II inhibition
Epirubicin Axial-to-equatorial inversion of C-4' OH Reduced cardiotoxicity
Idarubicin Removal of methoxy group at C-4 Improved lipophilicity
N-Maleyldaunomycin Maleyl group conjugated to N-terminus Altered solubility & uptake

The maleylation in N-Maleyldaunomycin introduces a carboxylic acid group, increasing hydrophilicity compared to daunomycin. This contrasts with idarubicin, which gains lipophilicity through demethoxylation .

Efficacy and Cytotoxicity

Compound IC50 (nM) in Leukemia Cell Lines DNA Binding Affinity (ΔTm, °C)
Daunomycin 15–30 10.2
Doxorubicin 10–25 11.5
N-Maleyldaunomycin 40–60 8.7
Epirubicin 20–40 9.8

N-Maleyldaunomycin exhibits reduced cytotoxicity (higher IC50) compared to daunomycin, likely due to steric hindrance from the maleyl group impairing DNA intercalation. However, its improved solubility may enhance tumor penetration in vivo .

Toxicity Profile

Compound Cardiotoxicity (LVEF Reduction) Myelosuppression (Grade 3/4)
Daunomycin 18–25% 85–90%
Doxorubicin 20–30% 80–88%
N-Maleyldaunomycin 8–12% (preclinical) 70–75% (preclinical)
Liposomal Doxorubicin 5–10% 60–65%

Preclinical data suggest that N-Maleyldaunomycin’s maleylation mitigates cardiotoxicity, possibly by reducing iron-mediated free radical generation in cardiomyocytes. Its myelosuppressive effects are also less severe than daunomycin .

Pharmacokinetics

Compound Half-life (hr) Plasma Protein Binding (%) Urinary Excretion (%)
Daunomycin 18–24 75–80 5–10
N-Maleyldaunomycin 8–12 60–65 20–25
Epirubicin 30–38 77–82 8–12

The shorter half-life and lower protein binding of N-Maleyldaunomycin may correlate with faster clearance and reduced cumulative toxicity, though clinical data are pending .

Research Findings and Implications

  • Mechanistic Insights : Maleylation reduces DNA binding but may redirect the compound to alternative targets, such as histone deacetylases (HDACs), as seen in structurally modified anthracyclines .
  • Preclinical Advantages: In murine models, N-Maleyldaunomycin showed 40% lower cardiac lipid peroxidation compared to daunomycin, aligning with its improved safety profile .
  • Clinical Potential: While less potent in vitro, its enhanced solubility and tolerability could support combination regimens or prolonged dosing schedules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.